molecular formula C10H16ClN B3080263 1-(4-Ethylphenyl)ethanamine hydrochloride CAS No. 1082653-64-2

1-(4-Ethylphenyl)ethanamine hydrochloride

Cat. No.: B3080263
CAS No.: 1082653-64-2
M. Wt: 185.69
InChI Key: VVCCRPRAEAGOHX-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of [1-(4-ethylphenyl)ethyl]amine hydrochloride, a derivative of phenethylamine, is the trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of monoamine neurotransmission in the brain .

Mode of Action

[1-(4-ethylphenyl)ethyl]amine hydrochloride interacts with its target, TAAR1, by binding to it . This binding inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . The compound also releases norepinephrine and dopamine, similar to amphetamine . It induces acetylcholine release via a glutamate-mediated mechanism .

Biochemical Pathways

The compound affects the monoamine neurotransmission pathway . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The compound’s action on TAAR1 and VMAT2 affects the downstream release and reuptake of monoamines, influencing neurotransmission .

Pharmacokinetics

It is known that a significant amount of orally ingested phenethylamine, a related compound, is metabolized in the small intestine by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of monoamine neurotransmission, which can have various effects depending on the specific monoamines involved . For example, increased dopamine release can lead to increased alertness and energy, while increased norepinephrine release can lead to increased heart rate and blood pressure .

Action Environment

For example, certain foods or medications could inhibit or enhance the activity of enzymes like MAO-B and ALDH, affecting the compound’s metabolism and thus its bioavailability and effects .

Properties

IUPAC Name

1-(4-ethylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCRPRAEAGOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.